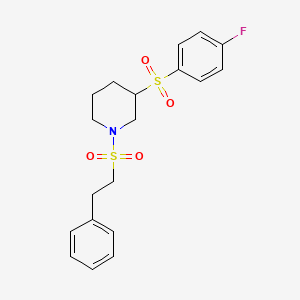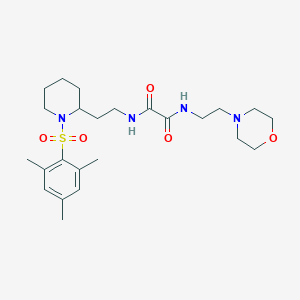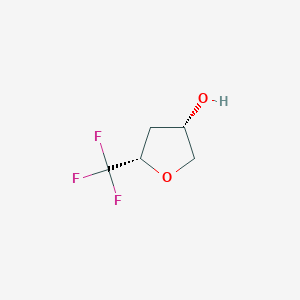![molecular formula C22H30N4O4S B2850492 5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005072-27-4](/img/structure/B2850492.png)
5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a piperidine ring, a triazole ring, a thiazole ring, and three methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have a variety of biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through click reactions, a class of reactions that are widely used in medicinal chemistry due to their high yield and specificity .Molecular Structure Analysis
The compound’s structure includes a balance of polar and nonpolar regions, which could influence its solubility and reactivity. The presence of nitrogen in the piperidine and triazole rings could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the methoxy groups could potentially undergo demethylation reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar regions could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has shown promise in the field of oncology. Derivatives of the core structure, particularly those with a 1,2,3-triazole moiety, have been synthesized and evaluated for their anticancer properties . These derivatives have demonstrated significant in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating the potential of this compound as a scaffold for developing new anticancer agents .
Antimicrobial Properties
The triazole derivatives of this compound have also been explored for their antimicrobial efficacy. The presence of the 1,2,4-triazole ring has been associated with a variety of biological activities, including antimicrobial action . This suggests that the compound could serve as a basis for the development of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance.
Analgesic and Anti-inflammatory Uses
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is structurally related to the compound , have been investigated for their analgesic and anti-inflammatory activities . These properties make them candidates for the development of new pain relief and anti-inflammatory medications.
Antioxidant Effects
The antioxidant capacity of triazole derivatives is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The compound’s derivatives could be explored for their potential to mitigate oxidative damage, contributing to the prevention of diseases associated with oxidative stress .
Antiviral Applications
The triazole and thiadiazine moieties are known for their antiviral properties. Research into the compound’s derivatives could lead to the discovery of new antiviral agents, particularly important in the face of emerging viral infections and the need for effective treatments .
Enzyme Inhibition
Enzyme inhibitors are vital in the treatment of numerous diseases. The compound’s derivatives have shown potential as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . This opens up possibilities for the compound’s application in the treatment of conditions like glaucoma, Alzheimer’s disease, and hormone-sensitive cancers.
Antitubercular Potential
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s derivatives could be valuable in the development of new antitubercular agents. Their ability to inhibit the growth of Mycobacterium tuberculosis would be a significant contribution to the field of infectious diseases .
Pharmacokinetic and Molecular Modeling Studies
The compound’s derivatives are also useful in pharmacokinetic and molecular modeling studies. These studies help in understanding the drug-like properties of new compounds and in predicting their behavior within biological systems. Such research is crucial for drug design and development, ensuring that new drugs are safe and effective .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-12-7-13(2)11-25(10-12)18(20-21(27)26-22(31-20)23-14(3)24-26)15-8-16(28-4)19(30-6)17(9-15)29-5/h8-9,12-13,18,27H,7,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCCGCKECZCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B2850412.png)



![N-[1-(3-ethoxyphenyl)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2850422.png)

![2-[[3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2850424.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2850425.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2850426.png)

![(5E)-5-[[3-methoxy-4-[4-[2-methoxy-4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]butoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2850429.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2850430.png)
